molecular formula C13H12ClN3O2S B2985499 6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448076-90-1

6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2985499
CAS RN: 1448076-90-1
M. Wt: 309.77
InChI Key: IGBGAYYFUMGZLZ-UHFFFAOYSA-N
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Description

The compound “6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule that contains a pyrrolopyrimidine core, which is a type of aromatic heterocyclic compound . It also contains a sulfonyl group attached to a chloromethylphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidines can be synthesized through various methods . One common method involves the condensation of beta-amino acids with alpha,beta-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrrolopyrimidine core contains a five-membered ring fused to a six-membered ring, with two nitrogen atoms in the six-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The sulfonyl group could potentially undergo substitution reactions, while the aromatic heterocyclic core might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Structure and Interactions

  • R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : Research has elucidated the crystal structures of pyrimidine derivatives, revealing hydrogen-bonded bimolecular ring motifs and the role of sulfonic acid groups in mimicking carboxylate anions. This understanding of molecular interactions is crucial for designing drugs with specific target bindings (Balasubramani, Muthiah, & Lynch, 2007).

Antitumor and Antibacterial Agents

  • Nonclassical Antifolate Inhibitors : Studies on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have demonstrated potential as inhibitors of thymidylate synthase (TS), with applications as antitumor and antibacterial agents. These compounds show potency against human TS, suggesting their relevance in chemotherapy (Gangjee et al., 1996).

Synthesis and Chemical Reactions

  • Chemoselective Reactions : The selective reactions of pyrimidine derivatives with amines have been explored, providing insights into the synthesis of new compounds with potential biological activities. Such studies are foundational for developing novel therapeutic agents through targeted chemical synthesis (Baiazitov et al., 2013).

Antimicrobial Activity

  • Antifungal and Antimicrobial Applications : Pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties have shown remarkable antifungal activity. Such findings highlight the potential of these compounds in developing new antimicrobial agents to combat fungal infections (El-Gaby et al., 2002).

Future Directions

The future research directions could involve exploring the potential biological activities of this compound, given that many pyrimidine derivatives have shown a wide range of pharmacological effects . Further studies could also focus on optimizing the synthesis of this compound and investigating its reactivity and physical and chemical properties.

properties

IUPAC Name

6-(3-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c1-9-11(14)3-2-4-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBGAYYFUMGZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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